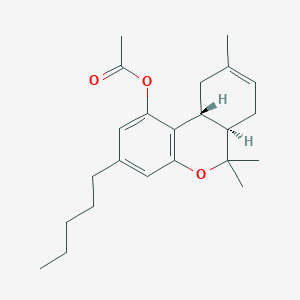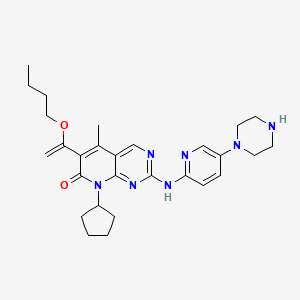
Desacetyl Butoxyvinyl Palbociclib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desacetyl Butoxyvinyl Palbociclib is a derivative of Palbociclib, a well-known cyclin-dependent kinase (CDK) inhibitor. Palbociclib is primarily used in the treatment of breast cancer, particularly in combination with other therapies. This compound is a compound of interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl Butoxyvinyl Palbociclib involves multiple steps, starting from readily available raw materials. The primary synthetic route includes:
Substitution Reaction: This involves the substitution of specific functional groups to form intermediate compounds.
Wittig Olefination: This reaction is used to form carbon-carbon double bonds.
Acid Hydrolysis: This step involves the rearrangement of the molecular structure.
De-protection: This step removes protecting groups to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reflux Dehydration: Using acetoacetate and an acid catalyst.
Condensation: Combining compounds to remove methanol.
Cyclization: Forming the core structure of the compound.
Final Cyclization and De-protection: Removing protecting groups to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Desacetyl Butoxyvinyl Palbociclib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Aplicaciones Científicas De Investigación
Desacetyl Butoxyvinyl Palbociclib has several scientific research applications:
Chemistry: Used as a model compound for studying CDK inhibitors.
Biology: Investigated for its effects on cell cycle regulation.
Medicine: Explored for its potential in cancer therapy, particularly breast cancer.
Industry: Used in the development of new pharmaceutical formulations
Mecanismo De Acción
The mechanism of action of Desacetyl Butoxyvinyl Palbociclib involves the inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest at the G1 phase. This action suppresses DNA replication and cell proliferation, making it effective in cancer treatment .
Comparación Con Compuestos Similares
Desacetyl Butoxyvinyl Palbociclib can be compared with other CDK inhibitors such as:
Ribociclib: Another CDK4/6 inhibitor with similar applications in breast cancer treatment.
Abemaciclib: Known for its higher potency and different pharmacokinetic profile.
Uniqueness
This compound is unique due to its specific molecular modifications, which may offer distinct therapeutic advantages and a different side effect profile compared to other CDK inhibitors .
Conclusion
This compound is a promising compound with significant potential in cancer therapy. Its unique chemical properties and mechanism of action make it a valuable subject for further research and development.
Propiedades
IUPAC Name |
6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N7O2/c1-4-5-16-37-20(3)25-19(2)23-18-31-28(33-26(23)35(27(25)36)21-8-6-7-9-21)32-24-11-10-22(17-30-24)34-14-12-29-13-15-34/h10-11,17-18,21,29H,3-9,12-16H2,1-2H3,(H,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBKBVDVFWTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)
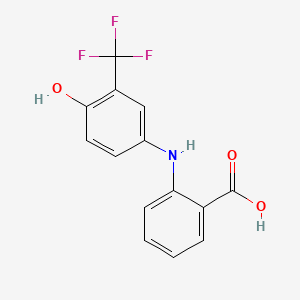
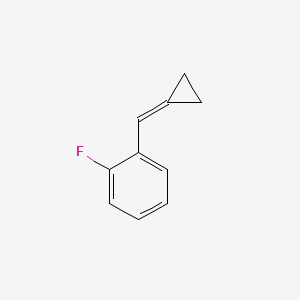
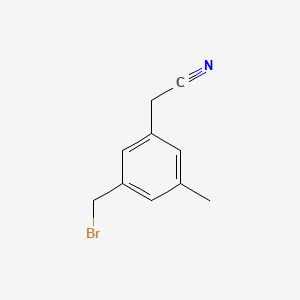
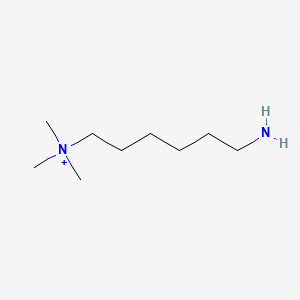
![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
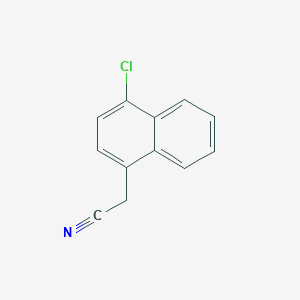
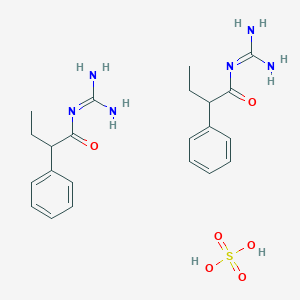
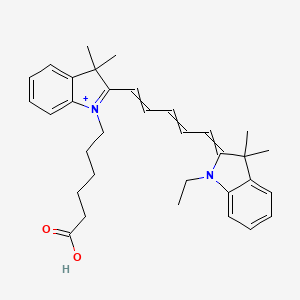
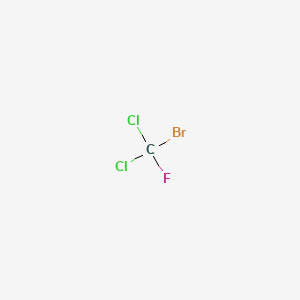
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
